molecular formula C12H12Cl2N2O2 B8405162 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline

Cat. No. B8405162
M. Wt: 287.14 g/mol
InChI Key: FELGHZGPEXNZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691867B2

Procedure details

Triphenylphosphine (2.6 g, 10.1 mmol) and 3-chloropropanol (0.69 ml, 8.2 mmol) were added to a suspension of 4-chloro-7-hydroxy-6-methoxyquinazoline (1.65 g, 7.8 mmol) in dichloromethane (100 ml) under argon. The flask was placed in a water bath at 20° C. and di-tertbutyl azodicarboxylate (2.30 g, 10.1 mmol) added portion wise over a few minutes. The reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was concentrated and the solution loaded directly onto a silica chromatography column. Elution with ethyl acetate:petroleum ether (3:7), yielded 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline (2.0 g, 91% yield):
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:20][CH2:21][CH2:22][CH2:23][OH:24].[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32](O)=[C:33]([O:36][CH3:37])[CH:34]=2)[N:29]=[CH:28][N:27]=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>ClCCl>[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32]([O:24][CH2:23][CH2:22][CH2:21][Cl:20])=[C:33]([O:36][CH3:37])[CH:34]=2)[N:29]=[CH:28][N:27]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.69 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was placed in a water bath at 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
Elution with ethyl acetate:petroleum ether (3:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.